An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,5-Triiodoimidazole
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,5-Triiodoimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,5-triiodoimidazole. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this halogenated heterocyclic compound. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and property determination, and presents visual workflows and a proposed mechanism of action to facilitate a deeper understanding of its scientific relevance.
Introduction
2,4,5-Triiodoimidazole is a halogenated derivative of imidazole, characterized by the substitution of iodine atoms at the 2, 4, and 5 positions of the imidazole ring. The presence of three iodine atoms significantly influences its molecular weight, reactivity, and potential biological activity. This compound is of particular interest in medicinal chemistry and pharmaceutical development due to its potential role as an intermediate in the synthesis of iodine-containing drugs, particularly those related to thyroid disorders.[1] Its high iodine content also makes it a candidate for investigation in diagnostic imaging and biochemical research involving iodine metabolism.[1]
Physical and Chemical Properties
The physical and chemical properties of 2,4,5-triiodoimidazole are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1746-25-4 | [1] |
| Molecular Formula | C₃HI₃N₂ | [1] |
| Molecular Weight | 445.77 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | [1] |
| Melting Point | 184 - 190 °C | [1] |
| Solubility | Sparingly soluble in water | |
| Stability | Stable under recommended storage conditions | |
| Storage | Store at 2 - 8 °C in a dry, dark place under an inert atmosphere. | [1] |
Table 2: Spectroscopic and Other Properties
| Property | Data | Source(s) |
| ¹H NMR | Data not available in searched literature. Expected to show a single signal for the N-H proton. | |
| ¹³C NMR | Data not available in searched literature. Expected to show signals for the three iodine-substituted carbons. | |
| FT-IR | Data not available in searched literature. Expected to show characteristic peaks for N-H stretching, C=N stretching, and C-I stretching. | |
| Mass Spectrometry | Data not available in searched literature. Expected to show a molecular ion peak corresponding to its molecular weight. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and determination of key physical properties of 2,4,5-triiodoimidazole. These protocols are based on general established methods for similar compounds.
Synthesis of 2,4,5-Triiodoimidazole
The synthesis of 2,4,5-triiodoimidazole can be achieved through the direct iodination of imidazole. The following is a plausible experimental protocol:
Materials:
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Imidazole
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Iodine (I₂)
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Potassium Iodide (KI)
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Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl, dilute)
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Ethanol
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Water (deionized)
Procedure:
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Preparation of Iodinating Solution: In a flask, dissolve potassium iodide in water. To this solution, add elemental iodine and stir until it is completely dissolved.
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Reaction Setup: In a separate reaction vessel, dissolve imidazole in an aqueous solution of sodium hydroxide.
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Iodination: Cool the imidazole solution in an ice bath. Slowly add the iodinating solution dropwise to the cooled imidazole solution with continuous stirring. The reaction is typically carried out in excess of the iodinating agent to promote tri-substitution.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, neutralize the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
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Purification: The crude 2,4,5-triiodoimidazole can be purified by recrystallization from a suitable solvent, such as ethanol-water mixture, to yield the final product.
Determination of Melting Point
The melting point of 2,4,5-triiodoimidazole can be determined using a standard capillary melting point apparatus.[2]
Procedure:
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Finely powder a small amount of the dry crystalline sample.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block slowly, at a rate of 1-2 °C per minute, especially when approaching the expected melting point.
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Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.
Determination of Solubility
A qualitative and semi-quantitative determination of solubility can be performed using the following method:
Procedure:
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Add a small, measured amount of 2,4,5-triiodoimidazole (e.g., 10 mg) to a test tube.
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Add a measured volume of the solvent to be tested (e.g., 1 mL of water) to the test tube.
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Vigorously shake the test tube for a set period (e.g., 1 minute).
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Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.
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If the solid has not completely dissolved, the mixture can be heated gently to observe any change in solubility with temperature.
Mandatory Visualizations
Proposed Synthesis Workflow
Caption: A proposed workflow for the synthesis of 2,4,5-triiodoimidazole.
Proposed Mechanism of Action in Thyroid Hormone Synthesis
Given its high iodine content, a plausible, yet hypothetical, mechanism of action for 2,4,5-triiodoimidazole is its involvement in the thyroid hormone synthesis pathway. It could potentially act as an iodine donor or interact with key enzymes in the process.
Caption: A hypothetical pathway for the involvement of 2,4,5-triiodoimidazole.
General Characterization Workflow
The characterization of synthesized 2,4,5-triiodoimidazole would follow a standard analytical workflow to confirm its identity and purity.
Caption: A general workflow for the characterization of 2,4,5-triiodoimidazole.
Conclusion
2,4,5-Triiodoimidazole is a molecule with significant potential in medicinal chemistry and related fields. Its physical and chemical properties, largely dictated by the presence of three iodine atoms, make it a valuable precursor for the synthesis of novel therapeutic and diagnostic agents. This guide has provided a foundational understanding of its properties, along with practical experimental protocols and conceptual workflows. Further research is warranted to fully elucidate its spectroscopic characteristics and to validate its proposed mechanism of action in biological systems, particularly in the context of thyroid hormone regulation. Such studies will be instrumental in unlocking the full therapeutic and scientific potential of this intriguing compound.
